3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
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Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, also known as DBeQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBeQ is a selective inhibitor of the protein p97, which plays a critical role in several cellular processes, including protein degradation, DNA repair, and cell division.
Scientific Research Applications
Mutagenicity Studies
Research has indicated that derivatives of quinoline compounds, including those with methyl substitutions, play a significant role in mutagenicity studies. For instance, 2-Amino-3-methylimidazo[4,5-f]quinoline, a potent mutagen isolated from broiled sardines, and its derivatives have shown significant mutagenic activity in tests with Salmonella typhimurium (Nagao et al., 1981). This suggests potential implications for studying the mutagenic effects of similar compounds like 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline.
Cytotoxic Activity
Compounds with structural similarities to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline have been studied for their cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridines, which share a quinoline core, have shown potent cytotoxicity against various cancer cell lines (Deady et al., 2003). This indicates a potential for similar compounds to be explored in cancer research.
New Reaction Types
Quinoline derivatives have been fundamental in discovering new types of chemical reactions. For instance, the reaction of dimethylsulfonium acetylcarbamoylmethylide with quinoline 1-oxide has led to the formation of new compounds, illustrating the versatility of quinoline derivatives in organic synthesis (Kinoshita et al., 1980).
Photochemical Reactions
The photochemical behavior of compounds similar to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, such as 2-(dimethylcarbamoyl)quinolines, has been studied, revealing interesting photochemical reactions and the formation of various products under different atmospheric conditions (Ono & Hata, 1983).
Heterocyclic Amine Mutagenesis
Studies have also focused on the mutagenic and carcinogenic properties of heterocyclic amines, including quinoline derivatives, especially in the context of their formation during the cooking of meats and their potential implications in human health (Schut & Snyderwine, 1999).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-10-12-25(13-11-16)23-20-6-4-5-7-21(20)24-15-22(23)28(26,27)19-9-8-17(2)18(3)14-19/h4-9,14-16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBFZGWTFKOQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline |
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